1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
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Overview
Description
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate. This intermediate is then reacted with imidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 1H-Imidazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 1H-Imidazole, 1-(2-((4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group can enhance its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
89371-98-2 |
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Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-imidazol-1-yl-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C16H19ClN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3 |
InChI Key |
PMLLZCNELMIVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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